molecular formula C31H26ClN5O2S B4104062 2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No.: B4104062
M. Wt: 568.1 g/mol
InChI Key: VTEOPFOVZSHMNJ-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of multiple functional groups, including a chloro group, a triazole ring, and a thioether linkage. Its intricate structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-chloro-N-[4-[4-methyl-5-[[4-[(4-methylphenyl)carbamoyl]phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN5O2S/c1-20-7-15-24(16-8-20)33-29(38)23-11-9-21(10-12-23)19-40-31-36-35-28(37(31)2)22-13-17-25(18-14-22)34-30(39)26-5-3-4-6-27(26)32/h3-18H,19H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOPFOVZSHMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This step often involves the reaction of a thiol with a suitable electrophile.

    Attachment of the benzamide moiety: This can be done via amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Such as 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

    Triazole-containing compounds: Such as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

Uniqueness

2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide

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